molecular formula C20H19NO5 B2409373 Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate CAS No. 923226-56-6

Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate

Cat. No.: B2409373
CAS No.: 923226-56-6
M. Wt: 353.374
InChI Key: OUBAHDMVVWFLAK-UHFFFAOYSA-N
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Description

Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core substituted with an ethyl ester group, a methoxybenzamido group, and a methyl group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, with an acylating agent.

    Introduction of the Methoxybenzamido Group: The methoxybenzamido group can be introduced through an amide coupling reaction between the benzofuran core and 3-methoxybenzoic acid or its derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

    Ethyl 6-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate: Similar structure but with a different position of the methoxy group.

    Ethyl 6-(3-chlorobenzamido)-3-methylbenzofuran-2-carboxylate: Similar structure but with a chloro group instead of a methoxy group.

    Ethyl 6-(3-methoxybenzamido)-3-ethylbenzofuran-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and chemical reactivity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological properties and synthetic utility.

Properties

IUPAC Name

ethyl 6-[(3-methoxybenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-4-25-20(23)18-12(2)16-9-8-14(11-17(16)26-18)21-19(22)13-6-5-7-15(10-13)24-3/h5-11H,4H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBAHDMVVWFLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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